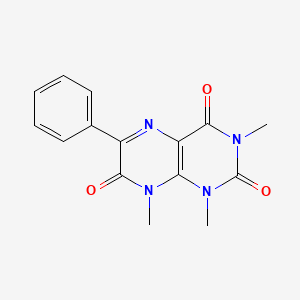

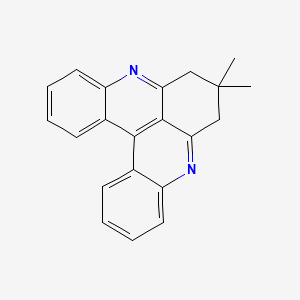

![molecular formula C48H45N3O3 B14321650 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine CAS No. 109291-48-7](/img/structure/B14321650.png)

2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

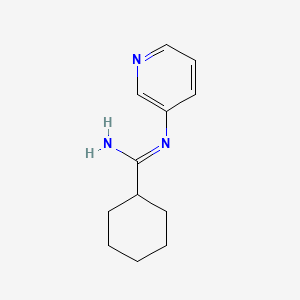

2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a triazine core substituted with three phenoxy groups, each bearing a 2-phenylpropan-2-yl substituent. The molecular formula of this compound is C29H35N3O.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with 4-(2-phenylpropan-2-yl)phenol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems can further enhance the scalability and reproducibility of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine can undergo various chemical reactions, including:

Oxidation: The phenyl groups can be oxidized to form corresponding quinones.

Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be employed in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl groups can yield quinones, while reduction of the triazine ring can produce hydrogenated triazine derivatives.

Aplicaciones Científicas De Investigación

2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Mecanismo De Acción

The mechanism by which 2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The triazine core can engage in hydrogen bonding and π-π interactions, while the phenoxy groups can provide additional steric and electronic effects.

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Tri-tert-butylphenol: This compound is structurally similar but has tert-butyl groups instead of 2-phenylpropan-2-yl groups.

2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: This compound has bromophenyl groups instead of phenoxy groups.

Uniqueness

2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine is unique due to the presence of the 2-phenylpropan-2-yl substituents, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Propiedades

Número CAS |

109291-48-7 |

|---|---|

Fórmula molecular |

C48H45N3O3 |

Peso molecular |

711.9 g/mol |

Nombre IUPAC |

2,4,6-tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine |

InChI |

InChI=1S/C48H45N3O3/c1-46(2,34-16-10-7-11-17-34)37-22-28-40(29-23-37)52-43-49-44(53-41-30-24-38(25-31-41)47(3,4)35-18-12-8-13-19-35)51-45(50-43)54-42-32-26-39(27-33-42)48(5,6)36-20-14-9-15-21-36/h7-33H,1-6H3 |

Clave InChI |

ITEANJGCBPZYKJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC3=NC(=NC(=N3)OC4=CC=C(C=C4)C(C)(C)C5=CC=CC=C5)OC6=CC=C(C=C6)C(C)(C)C7=CC=CC=C7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[7.2.0]undecan-5-one, 6,10,10-trimethyl-2-methylene-](/img/structure/B14321572.png)

![2-{4-[(1,3-Benzothiazol-2-yl)oxy]phenoxy}-N-phenylpropanamide](/img/structure/B14321625.png)

![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)